7-Bromo-3-(methylsulfonyl)-1H-indazole is a chemical compound with significant interest in the fields of medicinal chemistry and pharmacology. It belongs to the indazole class of compounds, which are characterized by a fused five-membered ring structure containing nitrogen. This particular compound is noted for its potential biological activities, making it a subject of various scientific investigations.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and other specialty chemical vendors. Its unique properties and potential applications in drug discovery contribute to its availability in research laboratories.
7-Bromo-3-(methylsulfonyl)-1H-indazole is classified as an organic compound, specifically an indazole derivative. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. The compound's structure features a bromine atom and a methylsulfonyl group, which are crucial for its reactivity and biological properties.
The synthesis of 7-Bromo-3-(methylsulfonyl)-1H-indazole typically involves several steps that may include:
The exact conditions (temperature, solvent, catalysts) for each step can vary based on the desired yield and purity of the final product. For instance, reactions may require inert atmospheres or specific pH conditions to optimize yields.
The molecular formula of 7-Bromo-3-(methylsulfonyl)-1H-indazole is , with a molecular weight of approximately 292.14 g/mol. The structure consists of:
The InChI key for this compound is QRNJULUTBLCRHI-UHFFFAOYSA-N
, which provides a unique identifier for chemical databases. The compound's three-dimensional structure can be modeled using software like ChemDraw or similar molecular modeling tools.
7-Bromo-3-(methylsulfonyl)-1H-indazole can participate in various chemical reactions, including:
Reactions are typically carried out under controlled conditions to ensure selectivity and minimize side products. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography may be employed to monitor reaction progress.
The mechanism of action for 7-Bromo-3-(methylsulfonyl)-1H-indazole in biological systems often involves its interaction with specific molecular targets, such as enzymes or receptors.
Research indicates that compounds within the indazole class may exhibit various pharmacological effects, including anti-inflammatory and anticancer activities. Detailed studies often involve assessing binding affinities and biological assays to elucidate the specific pathways affected by this compound.
Relevant data regarding these properties can be found in chemical databases such as PubChem or Sigma-Aldrich product pages.
7-Bromo-3-(methylsulfonyl)-1H-indazole has several scientific applications:
Research continues to explore new applications and mechanisms associated with this compound, highlighting its importance within the scientific community.
The 1H-indazole scaffold—a bicyclic aromatic system comprising fused benzene and pyrazole rings—represents a privileged structure in medicinal chemistry due to its versatile bioisosteric properties and capacity for diverse functionalization. Its tautomeric equilibrium favors the 1H-form (>99% abundance), which exhibits optimal geometry for target binding [9] [10]. This nucleus serves as a rigid planar template that mimics purine bases, enabling potent interactions with biological targets, particularly kinases and polymerases. Clinically, 1H-indazole derivatives include FDA-approved agents such as:
Structural Activity Relationships (SAR) reveal that substitution at C-3, C-5, and C-7 positions profoundly influences target selectivity and potency. For instance, 3-amide derivatives (e.g., in Entrectinib) enhance hinge-region binding in kinases, while 5-aryl groups (e.g., in Linifanib) modulate hydrophobic pocket interactions [3]. The scaffold’s synthetic tractability facilitates combinatorial derivatization, as demonstrated in studies generating libraries of 3,5-disubstituted indazoles via Suzuki coupling and nucleophilic substitution [3].
Table 1: Bioactivity of 1H-Indazole Derivatives with Key Substituents
Compound | C-3 Substituent | C-5 Substituent | Biological Activity (IC₅₀) |
---|---|---|---|
6o | Piperazine-acetamide | 3-Fluorophenyl | K562 leukemia cells: 5.15 µM [3] |
8l | 6-Methylpyridin-3-yl | N/A | Tubulin polymerization inhibitor (low nM) [2] |
Pazopanib (Votrient®) | Dimethylaminopropoxy | Pyrimidin-2-ylamine | VEGFR inhibition: 10–30 nM [9] |
The strategic incorporation of 7-bromo and 3-(methylsulfonyl) groups on the indazole core generates synergistic electronic and steric effects that enhance target engagement. The 7-bromo moiety:
Concurrently, the 3-(methylsulfonyl) group:
In microtubule-targeting agents, derivatives like 8l (with sulfonyl-like groups) exhibit nanomolar inhibition against Taxol-resistant cancer cells by disrupting tubulin polymerization at the colchicine site. The methylsulfonyl group’s role was validated via crystallography showing H-bonding with Thr179α and Asn101β tubulin residues [2]. Bromine’s bulk at C-7 additionally prevents off-target binding by sterically occluding larger hydrophobic pockets.
Table 2: Electronic Properties of Key Indazole Substituents (DFT Calculations)
Substituent | Hammett Constant (σₚ) | Molecular Volume (ų) | Effect on Indazole Ring | |
---|---|---|---|---|
7-Bromo | +0.23 | 30.2 | Increased π-acidity; metabolic blockade | |
3-(Methylsulfonyl) | +0.72 | 45.8 | Enhanced H-bond acceptance; ring polarization | |
3-Carboxamide | +0.28 | 38.5 | Moderate H-bond donation/acceptance | [4] [6] |
Despite promising bioactivity, critical knowledge gaps impede rational development of 7-bromo-3-(methylsulfonyl)-1H-indazole derivatives:
Metabolic Fate and Toxicity Mechanisms: No comprehensive in vitro or in vivo ADMET studies exist for this specific chemotype. The bromine atom may form reactive metabolites (e.g., dehalogenated quinone-imines), while methylsulfonyl could undergo reductive metabolism to sulfoxides or thioethers [8]. Cytochrome P450 isoform-specific interactions remain uncharacterized.
Polypharmacology Profiles: Most studies focus on single targets (e.g., tubulin, kinases), yet the scaffold’s potential for multi-target engagement is unexplored. Computational models predict activity against:
Table 3: Key Research Gaps and Proposed Solutions
Knowledge Gap | Current Limitation | Recommended Approach | |
---|---|---|---|
Metabolic stability | No data on hepatic clearance or metabolite ID | LC-MS/MS profiling in human microsomes | |
Target promiscuity | Single-target screening bias | Proteome-wide affinity chromatography | |
Synthetic accessibility | Low yields in sulfonylation steps | Flow chemistry with SO₂ surrogates | |
Resistance mechanisms in cancer | Unknown mutations affecting binding | CRISPR screening in resistant cell lines | [2] [5] [8] |
Closing these gaps requires interdisciplinary collaboration combining in silico target prediction, synthetic methodology innovation, and systems biology approaches to elucidate the compound’s full therapeutic potential.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7